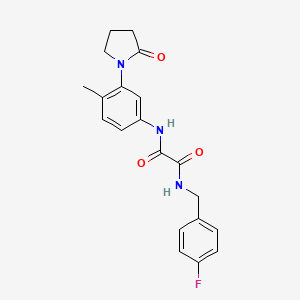

N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3/c1-13-4-9-16(11-17(13)24-10-2-3-18(24)25)23-20(27)19(26)22-12-14-5-7-15(21)8-6-14/h4-9,11H,2-3,10,12H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSSPNZIXQIOOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxalamide linkage, which is known to influence its biological activity. The presence of the 4-fluorobenzyl and 4-methyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Molecular Formula: C₁₈H₁₈F₁N₃O₂

Molecular Weight: 325.35 g/mol

This compound has been studied for its interactions with various biological targets:

- Acetylcholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors, which are significant for treating Alzheimer's disease. The mechanism typically involves reversible binding to the enzyme, thereby increasing acetylcholine levels in the synaptic cleft.

- Kinase Inhibition : Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on kinases involved in cancer proliferation, particularly Mps-1 kinase. This could position the compound as a candidate for anti-cancer therapies.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity against specific enzyme targets:

| Enzyme Target | IC₅₀ (µM) | Selectivity |

|---|---|---|

| Acetylcholinesterase | 5.07 | High |

| Mps-1 Kinase | 10.5 | Moderate |

These results indicate that the compound may selectively inhibit these enzymes, which is crucial for developing therapeutic agents.

Study on Acetylcholinesterase Inhibition

A study published in a peer-reviewed journal evaluated the biological activity of similar oxalamide derivatives, revealing that compounds with structural similarities to this compound showed promising inhibition of acetylcholinesterase with an IC₅₀ value of approximately 5 µM . This suggests that modifications in the oxalamide structure can lead to enhanced inhibitory effects.

Cancer Treatment Potential

Research into the compound's analogs has indicated potential applications in oncology. For instance, compounds designed to target Mps-1 kinase have shown effectiveness in inhibiting cell growth in hematological tumors . The structural features of this compound may contribute similarly to anti-cancer activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

The oxalamide scaffold is highly modular, with substitutions on the benzyl and phenyl rings significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Functional Group Impact on Activity

- Fluorine (Target Compound) : The 4-fluorobenzyl group likely improves metabolic stability by resisting oxidative degradation, a trend observed in fluorinated pharmaceuticals .

- Chlorine (Compound 15) : Enhances binding to hydrophobic pockets in viral proteins, critical for HIV inhibition .

- Methoxy (S336 and Compound 17) : Increases lipophilicity and flavor receptor (hTAS1R1/hTAS1R3) activation .

- Heterocycles (Pyrrolidinone/Thiazole): The 2-oxopyrrolidin-1-yl group in the target compound may improve solubility and mimic peptide bonds, a feature exploited in protease inhibitors .

Metabolic and Toxicological Profiles

- Amide Hydrolysis Resistance : Oxalamides like S336 and the target compound resist amide hydrolysis in hepatocyte assays, enhancing in vivo stability .

- Toxicity : Fluorinated benzyl groups are generally well-tolerated in pharmaceuticals, but substituents like chlorine (Compound 15) require rigorous toxicity screening .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a two-step procedure. First, coupling 4-fluorobenzylamine with oxalyl chloride under inert conditions (e.g., THF, 0°C), followed by reaction with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline. Key factors include stoichiometric control of amines (1:1 molar ratio), use of triethylamine as a base, and reaction times of 48–72 hours at room temperature to ensure complete conversion . Purification typically involves column chromatography (chloroform:methanol gradients) to isolate the oxalamide product, with yields ranging from 30–52% depending on substituent reactivity .

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Confirm the presence of the 4-fluorobenzyl group via aromatic protons at δ 7.28–7.45 ppm and fluorinated carbon signals at ~162 ppm (C-F coupling). The 2-oxopyrrolidinyl group is identified by methylene protons at δ 2.45–2.56 ppm (N-CH2) and a carbonyl carbon at ~175 ppm .

- LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 402–423) and isotopic patterns to rule out impurities .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

- Methodology : Screen for antiviral or enzyme-inhibitory activity using cell-based assays (e.g., HIV entry inhibition via CD4-binding site competition) at concentrations of 1–50 µM. Use cytotoxicity controls (e.g., MTT assay) to establish selectivity indices .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported solubility or stability profiles?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL for hydrogen-bonding analysis (e.g., C=O···H-N interactions) to identify polymorphic forms or hydration states that affect solubility .

- Validation : Compare experimental unit cell parameters with theoretical models (Mercury CSD) to detect structural deviations .

Q. What strategies address stereochemical challenges during synthesis, such as diastereomer formation?

- Methodology :

- Chiral Chromatography : Use Daicel Chiralpak columns (e.g., IA/IB) with hexane:isopropanol gradients to separate diastereomers .

- Dynamic NMR : Monitor axial chirality in the 2-oxopyrrolidinyl group by variable-temperature 1H NMR (e.g., coalescence of methylene proton signals at 50–80°C) .

- Asymmetric Catalysis : Introduce chiral auxiliaries (e.g., BINOL-derived phosphates) during amide bond formation to bias stereoselectivity .

Q. How do electronic effects of the 4-fluorobenzyl group influence structure-activity relationships (SAR)?

- Methodology :

- DFT Calculations : Compute Fukui indices (Gaussian 09) to map nucleophilic/electrophilic regions. The fluorine atom’s electron-withdrawing effect enhances oxalamide electrophilicity, potentially improving target binding .

- SAR Profiling : Synthesize analogs (e.g., 4-Cl, 4-CH3 benzyl) and compare IC50 values in enzyme assays. Fluorine’s small size and high electronegativity often optimize steric and electronic complementarity .

Q. What analytical approaches reconcile discrepancies in biological activity data across studies?

- Methodology :

- Meta-Analysis : Aggregate IC50 data from multiple studies (e.g., HIV inhibition ) and apply ANOVA to identify outliers.

- Solubility Correction : Normalize activity data using measured solubility (e.g., shake-flask method) to account for bioavailability differences .

- Proteomics : Use SPR (Biacore) to confirm target binding kinetics (ka/kd) and rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.